

Application Note: Fluorescent Labeling of Injectafer® for Cellular Imaging

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Compound of Interest		
Compound Name:	Injectafer	
Cat. No.:	B3165581	Get Quote

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Introduction

Injectafer® (ferric carboxymaltose) is an intravenous iron replacement therapy used to treat iron deficiency anemia. It is a colloidal solution of ferric hydroxide in complex with a carboxymaltose shell. Understanding the cellular uptake and intracellular fate of such iron-carbohydrate complexes is crucial for optimizing their therapeutic efficacy and for the development of novel drug delivery systems.[1] Fluorescence microscopy is a powerful tool for visualizing the dynamics of these processes in living cells.[2] This application note provides a detailed protocol for the fluorescent labeling of **Injectafer**® and its subsequent use in cellular imaging applications, particularly focusing on uptake by macrophages, which are key players in iron metabolism.[1][3][4]

Principle

The protocol for fluorescently labeling **Injectafer**® is based on the covalent conjugation of a fluorescent dye to the carboxymaltose shell of the complex. The carbohydrate shell contains carboxyl groups that can be activated to react with amine-reactive fluorescent dyes. This method ensures a stable fluorescent tag on the **Injectafer**® complex, allowing for its visualization and tracking as it is internalized and processed by cells.

Materials and Reagents



Material/Reagent	Supplier	Catalog Number
Injectafer® (ferric carboxymaltose)	Commercially available	-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)	Thermo Fisher Scientific	A20000
N-(3-Dimethylaminopropyl)-N'- ethylcarbodiimide hydrochloride (EDC)	Sigma-Aldrich	E7750
N-Hydroxysuccinimide (NHS)	Sigma-Aldrich	130672
Dimethyl sulfoxide (DMSO), anhydrous	Sigma-Aldrich	276855
2-(N- morpholino)ethanesulfonic acid (MES) buffer	Sigma-Aldrich	M3671
Phosphate-buffered saline (PBS), pH 7.4	Thermo Fisher Scientific	10010023
Dialysis tubing (MWCO 10 kDa)	Thermo Fisher Scientific	68100
Murine macrophage cell line (e.g., J774A.1)	ATCC	TIB-67
Dulbecco's Modified Eagle's Medium (DMEM)	Thermo Fisher Scientific	11965092
Fetal Bovine Serum (FBS)	Thermo Fisher Scientific	26140079
Penicillin-Streptomycin	Thermo Fisher Scientific	15140122
Hoechst 33342	Thermo Fisher Scientific	H3570
Mounting medium	Thermo Fisher Scientific	P36930

Experimental Protocols



Protocol 1: Fluorescent Labeling of Injectafer®

This protocol describes the conjugation of an amine-reactive fluorescent dye to the carboxymaltose shell of **Injectafer**®.

- 1. Preparation of Reagents:
- Prepare a 0.1 M MES buffer, pH 6.0.
- Dissolve EDC and NHS in anhydrous DMSO to a final concentration of 10 mg/mL each, immediately before use.
- Dissolve the amine-reactive fluorescent dye in anhydrous DMSO to a final concentration of 10 mg/mL.
- 2. Activation of Carboxyl Groups on Injectafer®:
- Dilute Injectafer® with 0.1 M MES buffer (pH 6.0) to a final iron concentration of 10 mg/mL.
- To 1 mL of the diluted Injectafer® solution, add 50 μL of EDC solution and 50 μL of NHS solution.
- Incubate the reaction mixture for 15 minutes at room temperature with gentle stirring.
- 3. Conjugation with Fluorescent Dye:
- Add 20 μL of the fluorescent dye solution to the activated **Injectafer**® solution.
- Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.
- 4. Purification of Fluorescently Labeled Injectafer®:
- Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
- Dialyze against 1 L of PBS (pH 7.4) at 4°C for 48 hours, with at least four changes of the dialysis buffer.
- Store the purified fluorescently labeled **Injectafer**® at 4°C in the dark.



- 5. Characterization (Optional but Recommended):
- Determine the degree of labeling (DOL) by measuring the absorbance of the fluorescent dye
 and the iron concentration.
- Assess the stability of the conjugate by monitoring fluorescence intensity over time.

Protocol 2: Cellular Imaging of Fluorescently Labeled Injectafer® Uptake in Macrophages

This protocol outlines the procedure for visualizing the uptake of fluorescently labeled **Injectafer**® by a murine macrophage cell line.

1. Cell Culture:

- Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells onto glass-bottom dishes or chamber slides at a suitable density and allow them to adhere overnight.

2. Cellular Treatment:

- Prepare a working solution of fluorescently labeled **Injectafer**® in complete cell culture medium at a final iron concentration of 100 μg/mL.
- Remove the culture medium from the cells and replace it with the medium containing the fluorescently labeled **Injectafer**®.
- Incubate the cells for various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) at 37°C.

3. Cell Staining and Fixation:

- After incubation, wash the cells three times with PBS to remove any unbound labeled Injectafer®.
- For nuclear counterstaining, incubate the cells with Hoechst 33342 (1 μg/mL in PBS) for 10 minutes at room temperature.



- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- 4. Imaging:
- Mount the coverslips with a suitable mounting medium.
- Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorescent dye and Hoechst 33342.
- Capture images for subsequent analysis.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of

Fluorescent Labeling

Parameter	Value	Method
Degree of Labeling (DOL)	3.5 dyes / Injectafer complex	Spectrophotometry
Labeling Efficiency	75%	Calculation based on initial dye concentration and DOL
Fluorescence Quantum Yield	0.65	Comparative method using a standard fluorophore
Stability (t1/2 in serum)	> 24 hours	Fluorescence intensity measurement over time

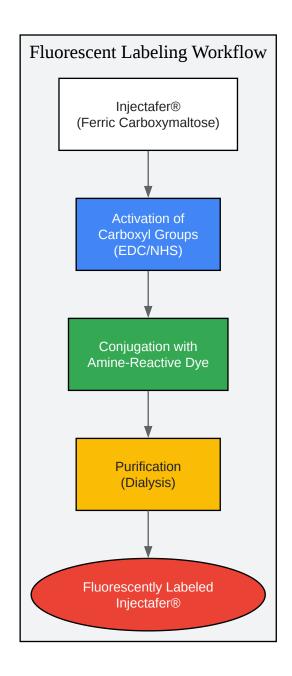
Table 2: Hypothetical Quantitative Analysis of Cellular Uptake



Time Point	Mean Fluorescence Intensity / Cell (Arbitrary Units)	Percentage of Positive Cells
30 min	150 ± 25	45%
1 hr	450 ± 50	85%
2 hr	800 ± 75	98%
4 hr	1200 ± 100	>99%

Visualizations

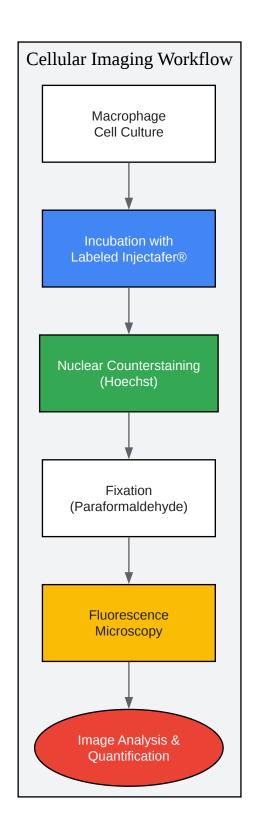




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Caption: Workflow for the fluorescent labeling of Injectafer®.

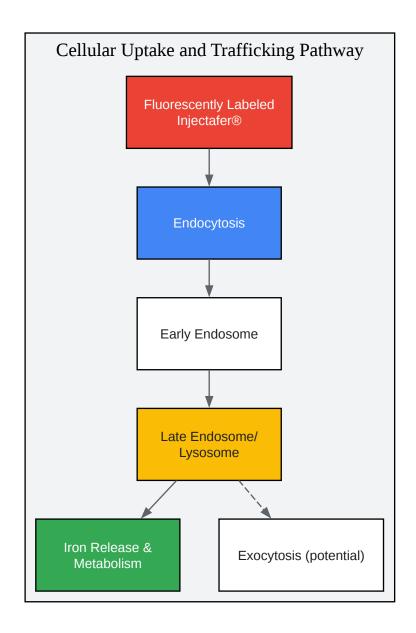




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Caption: Workflow for cellular imaging of fluorescently labeled **Injectafer**® uptake.





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